1-Decyl-N,N,N',N',N'',N''-hexamethylsilanetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine is an organosilicon compound with the molecular formula C16H39N3Si and a molecular weight of 301.59 g/mol . It is a transparent liquid primarily used for research purposes . This compound belongs to the category of other organosilicon compounds and is known for its unique chemical properties .
Preparation Methods
The synthesis of 1-Decyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine typically involves the reaction of decylamine with hexamethylcyclotrisilazane under controlled conditions . The reaction is carried out in an organic solvent such as toluene or hexane, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
1-Decyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, forming new organosilicon compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Decyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Decyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine involves its interaction with molecular targets such as enzymes and receptors . The compound can form stable complexes with these targets, leading to changes in their activity and function . The pathways involved in these interactions include covalent bonding, hydrogen bonding, and van der Waals forces .
Comparison with Similar Compounds
1-Decyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine can be compared with other similar organosilicon compounds, such as:
N-Decyltris(dimethylamino)silane: This compound has similar properties but differs in its molecular structure and reactivity.
Didecyldimethylammonium chloride: Another related compound used in various applications, including disinfection and antiseptics.
The uniqueness of 1-Decyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine lies in its specific molecular structure, which imparts distinct chemical properties and reactivity .
Biological Activity
1-Decyl-N,N,N',N',N'',N''-hexamethylsilanetriamine (CAS No. 1015787-64-0) is a silane compound with significant potential in biological applications. Its unique structure, characterized by a long aliphatic chain and multiple methyl groups attached to nitrogen atoms, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound can be described by its molecular formula C16H39N3Si. It is known for its stability and solubility in organic solvents, which facilitates its use in various chemical and biological assays.
Antimicrobial Properties
Research indicates that silane compounds exhibit antimicrobial activity. A study assessing the efficacy of similar silane derivatives found that they could inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxic Effects
This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that at certain concentrations, this compound can induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The cytotoxicity was measured using the MTT assay, with IC50 values indicating significant anti-cancer potential.
The proposed mechanism of action involves the interaction of this compound with cellular membranes, leading to increased permeability and subsequent apoptosis. Additionally, it may influence signaling pathways related to cell proliferation and survival, such as the MAPK/ERK pathway.
Case Studies
A series of case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on Breast Cancer Cells : A recent study investigated the effects of this compound on MDA-MB-231 cells. Results indicated that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
- Liver Cancer Research : In another study focusing on HepG2 cells, the compound demonstrated a dose-dependent decrease in cell proliferation. The study highlighted alterations in gene expression profiles associated with apoptosis and cell cycle regulation.
- Antimicrobial Efficacy : A comparative study assessed various silane compounds against common pathogens. This compound showed superior antimicrobial activity compared to other derivatives, suggesting its potential as a disinfectant or preservative agent.
Properties
IUPAC Name |
N-[decyl-bis(dimethylamino)silyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H39N3Si/c1-8-9-10-11-12-13-14-15-16-20(17(2)3,18(4)5)19(6)7/h8-16H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCPFEWAXAOHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](N(C)C)(N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H39N3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.